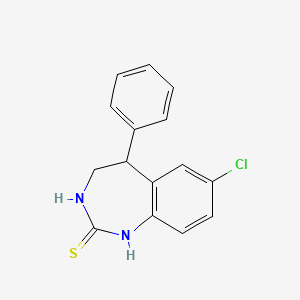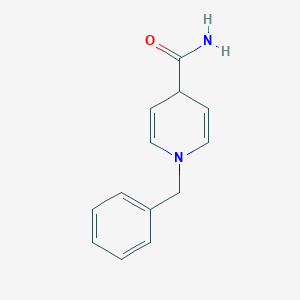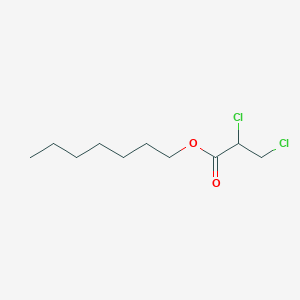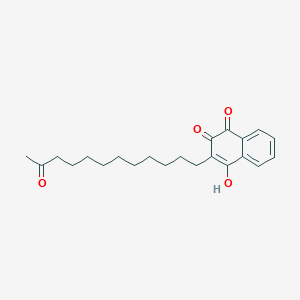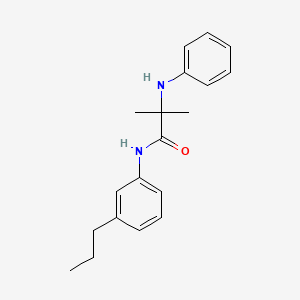
2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide is an organic compound with a complex structure that includes aromatic rings and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alanine Derivative: Starting with alanine, the amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected alanine derivative is then coupled with 2-methyl-N~2~-phenyl-N-(3-propylphenyl)amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanal: Shares a similar aromatic structure but differs in functional groups.
2-Methyl-3-phenyl-2-propenal: Another related compound with a similar backbone but different functional groups.
Uniqueness
2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide is unique due to its specific combination of aromatic rings and an amide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90304-80-6 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-anilino-2-methyl-N-(3-propylphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-4-9-15-10-8-13-17(14-15)20-18(22)19(2,3)21-16-11-6-5-7-12-16/h5-8,10-14,21H,4,9H2,1-3H3,(H,20,22) |
InChI Key |
JRLLGRPULOCKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



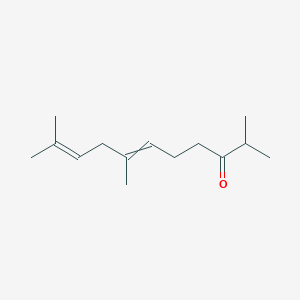
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
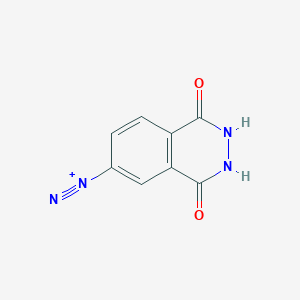
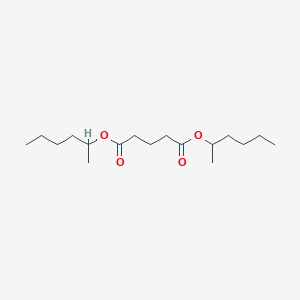
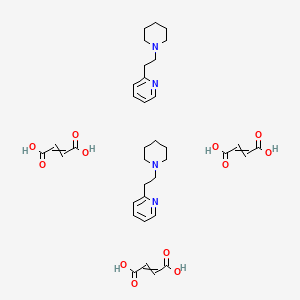
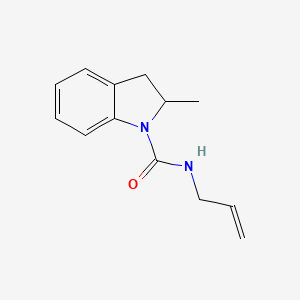
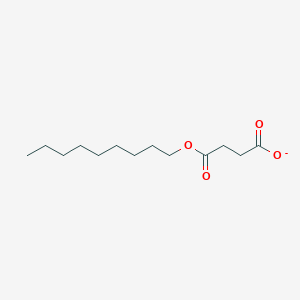
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
